Precorrin 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

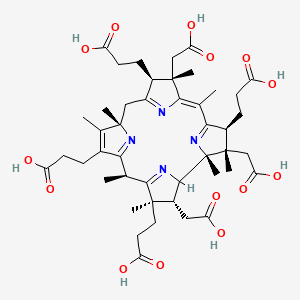

Precorrin 8, also known as this compound, is a useful research compound. Its molecular formula is C45H60N4O14 and its molecular weight is 881 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Pathways

Cobalamin Biosynthesis

Precorrin 8 plays a pivotal role in the biosynthetic pathway leading to cobalamin. It is synthesized from precorrin-7 through a series of enzymatic reactions, including methylation and rearrangement processes. The enzyme CobH catalyzes the migration of a methyl group from C-11 to C-12 of precorrin-8, producing hydrogenobyrinic acid, which is a precursor to cobalamin . The elucidation of these pathways has been facilitated by advanced techniques such as EPR spectroscopy, which allows researchers to track the transformations involving cobalt-containing intermediates .

Siroheme Production

In addition to its role in cobalamin synthesis, this compound is also involved in the biosynthesis of siroheme, an important cofactor for various enzymes. The understanding of this pathway has implications for metabolic engineering aimed at enhancing siroheme production in microbial systems .

Enzyme Optimization

Kinetic Modeling and Optimization

Research has focused on optimizing the enzymatic pathways that lead to increased yields of precorrin-8 and its derivatives. For instance, studies have utilized response surface methodology to optimize enzyme concentrations involved in the synthesis of precorrin-2, a direct precursor to precorrin-8. By fine-tuning enzyme ratios and substrate concentrations, researchers have achieved significant increases in productivity . This approach demonstrates the potential for enhancing biochemical production through targeted enzyme optimization.

Isolation of Intermediates

Recent advancements have allowed for the isolation and characterization of pathway intermediates like precorrin-8 using engineered enzymes. These studies provide insights into the enzymatic mechanisms and stability of precorrin intermediates, which are crucial for understanding their roles in metabolic pathways .

Potential Therapeutic Applications

Pharmaceutical Development

The methyltransferase activity associated with this compound derivatives has garnered interest for potential therapeutic applications. Methylation processes are critical for regulating various biological functions, including gene expression and metabolic pathways. Compounds derived from this compound may serve as leads for developing small molecule inhibitors targeting specific methyltransferases linked to diseases such as cancer and neurodegenerative disorders .

Biotechnological Applications

The ability to manipulate precorrin biosynthetic pathways opens avenues for biotechnological applications, including the production of vitamin B12 supplements and other bioactive compounds. By engineering microbial systems to enhance the synthesis of precorrin intermediates, it is possible to create more efficient production platforms for these essential nutrients .

Case Studies

Propriétés

Formule moléculaire |

C45H60N4O14 |

|---|---|

Poids moléculaire |

881 g/mol |

Nom IUPAC |

3-[(1R,2S,3S,5Z,7S,8S,11S,15R,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,11,12,15,17-octamethyl-3,8,10,15,18,19-hexahydrocorrin-8-yl]propanoic acid |

InChI |

InChI=1S/C45H60N4O14/c1-21-36-24(9-12-29(50)51)23(3)44(7,48-36)18-28-25(10-13-30(52)53)42(5,19-34(60)61)39(46-28)22(2)37-26(11-14-31(54)55)43(6,20-35(62)63)45(8,49-37)40-27(17-33(58)59)41(4,38(21)47-40)16-15-32(56)57/h21,25-27,40H,9-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b39-22-/t21-,25+,26+,27-,40?,41+,42-,43-,44-,45-/m0/s1 |

Clé InChI |

IGCZFSMEIXUSJY-RATFVIFXSA-N |

SMILES isomérique |

C[C@H]1C2=N[C@@](CC3=N/C(=C(\C4=N[C@@](C5[C@@H]([C@@](C1=N5)(C)CCC(=O)O)CC(=O)O)([C@@]([C@@H]4CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C |

SMILES canonique |

CC1C2=NC(CC3=NC(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)C(C3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C |

Synonymes |

precorrin 8x precorrin-8x |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.